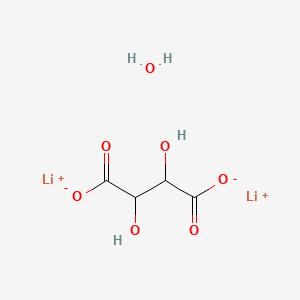

Lithium tartrate monohydrate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

dilithium;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOSKKVQUGWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Li2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594089 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-32-3 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Crystal Growth Methodologies of Lithium Tartrate Monohydrate

Solution Growth Techniques for Lithium Tartrate Monohydrate Single Crystals

Solution growth is a widely utilized method for crystallizing materials that are soluble in a particular solvent and may be unstable at their melting points. nasa.gov This approach allows for growth to occur near equilibrium conditions, which can result in crystals of high perfection. nasa.gov The primary driving force for crystallization in this method is supersaturation, which can be achieved through several techniques. nasa.gov

The slow evaporation solution technique (SEST) is a straightforward and common method for growing single crystals at a constant temperature. The process begins with the preparation of a saturated or slightly undersaturated aqueous solution of the compound. For instance, in the synthesis of related semiorganic crystals like L-Proline Lithium Chloride Monohydrate, equimolar ratios of the reactants are dissolved in a solvent such as double-distilled water to create a saturated solution. arabjchem.org

This solution is then filtered and left undisturbed in a container that is loosely covered, often with a perforated lid, to allow for the slow evaporation of the solvent. arabjchem.orgccsenet.org This gradual removal of the solvent increases the solute concentration, eventually reaching a state of supersaturation that initiates nucleation and subsequent crystal growth. nasa.gov The temperature is kept constant throughout the process to ensure a steady growth rate and prevent the formation of defects. This method has been successfully employed to grow a variety of organic and semiorganic single crystals. researchgate.netsci-hub.se

The temperature reduction method, also known as the slow cooling method, is particularly effective for materials that exhibit a significant change in solubility with temperature. nasa.gov This technique involves preparing a saturated solution at an elevated temperature and then carefully and slowly lowering the temperature according to a pre-programmed schedule. nasa.govacs.org

As the solution cools, its capacity to hold the solute decreases, leading to a state of supersaturation which drives the crystallization process. nasa.gov A key advantage of this method is that, if the supersaturation is maintained within the metastable zone, spontaneous or secondary nucleation can be avoided, allowing for the controlled growth of large, high-quality single crystals from a seed crystal. nasa.gov While it requires precise temperature control, the slow cooling technique is widely used with great success for growing bulky, optically clear crystals. nasa.govacs.org

Gel Encapsulation Methods for this compound Crystal Formation

The gel growth technique is an alternative method that is particularly useful for growing crystals of substances that are sparingly soluble. bhu.ac.in This method utilizes a hydro-silica gel as a three-dimensional, chemically inert medium for the controlled diffusion of reactants. bhu.ac.inresearchgate.net The gel matrix slows down the diffusion process, preventing rapid and uncontrolled precipitation and facilitating the growth of well-defined single crystals with fewer equilibrium defects. researchgate.netresearchgate.net In a typical single diffusion setup, one reactant is incorporated into the gel, while the other is carefully layered on top, diffusing slowly into the gel to react and form crystals. bhu.ac.in

The physical and chemical properties of the gel medium, specifically its density and pH, are critical parameters that significantly influence the nucleation, size, and quality of the resulting crystals.

Gel Density: The density of the gel, typically controlled by the concentration of sodium metasilicate, governs the pore size of the gel network. This, in turn, dictates the diffusion rate of the reactants. Studies on related tartrate crystals, such as strontium tartrate, have shown that an optimal gel density exists to maximize crystal size while minimizing the number of nucleation sites. ias.ac.in For lithium tartrate, a suitable gel density has been found to be 1.04 g/cm³. bhu.ac.in

The table below summarizes the optimal conditions and effects observed in gel growth for lithium tartrate and related compounds.

| Parameter | Optimal Value/Range | Effect on Crystal Growth | Source(s) |

| Gel Density | 1.04 g/cm³ | Affects reactant diffusion rate and number of nucleation sites. Optimal density leads to larger, fewer crystals. | bhu.ac.in, ias.ac.in |

| Gel pH | 4.0 - 4.2 | Influences reaction kinetics and crystal quality. Optimal pH promotes the growth of well-defined crystals. | bhu.ac.in, researchgate.net |

The concentration of the reactants and the ambient temperature are two other crucial factors that control the crystal formation process within the gel medium.

Reactant Concentration: The concentration of the reactants directly impacts the degree of supersaturation achieved within the gel. According to classical nucleation theory, increasing the concentration of reactants generally leads to a higher nucleation rate. researchgate.net However, this can be detrimental to the growth of large single crystals, as it often results in a large number of small, aggregated crystallites. Therefore, optimizing reactant concentrations is essential to control the number of nucleation events and promote the growth of larger, higher-quality crystals. researchgate.net

The following table outlines the effects of these parameters on crystal growth.

| Parameter | Effect on Crystal Growth | Research Finding | Source(s) |

| Reactant Concentration | Higher concentration increases the nucleation rate. | Can lead to a higher number of smaller crystals if not optimized. | researchgate.net, researchgate.net |

| Temperature | Affects diffusion rates and nucleation kinetics. | An increase in temperature was observed to decrease the crystal count for lithium hydrogen tartrate. | researchgate.net |

Solvothermal Synthesis of this compound Derivatives

Solvothermal synthesis is a powerful method for preparing crystalline materials that may not be accessible through conventional techniques. It involves a chemical reaction in a closed system, such as an autoclave, using a solvent at a temperature above its boiling point, leading to elevated pressure. researchgate.netgoogle.com This method allows for precise control over the size, shape, and crystallinity of the product by varying parameters like temperature, solvent composition, and reactant ratios. google.com

While this compound is typically grown from aqueous solutions at ambient pressure, solvothermal methods have been successfully used to synthesize novel anhydrous lithium tartrate derivatives. researchgate.netacs.org In one study, reactions between lithium acetate (B1210297) dihydrate and L-tartaric acid under solvothermal conditions yielded several new anhydrous inorganic-organic frameworks. researchgate.netacs.org These derivatives exhibit unique crystal structures and high thermal stability. For example, a novel lithium coordination polymer synthesized solvothermally showed remarkable thermal stability up to 530°C. researchgate.net The technique has also been applied to create lithium iron phosphate (B84403) nanoplates and other complex structures. rsc.orgmdpi.com

The table below lists some of the anhydrous lithium tartrate derivatives synthesized via solvothermal methods.

| Compound | Formula | Crystal System / Space Group | Synthesis Method | Source(s) |

| Anhydrous Lithium Hydrogen Tartrate | LiH(l-tart) | Monoclinic / P2₁ | Solvothermal | researchgate.net, acs.org |

| Anhydrous Dilithium (B8592608) Tartrate (Polymorph 1) | Li₂(l-tart) | Orthorhombic / P2₁2₁2₁ | Solvothermal | researchgate.net, acs.org |

| Anhydrous Dilithium Tartrate (Polymorph 2) | Li₂(l-tart) | Orthorhombic / C222₁ | Solvothermal | researchgate.net, acs.org |

Non-Aqueous Solvent Systems and Their Impact

The synthesis of lithium tartrate crystals is significantly influenced by the choice of solvent. While aqueous systems are common, non-aqueous solvents have been explored to access different crystalline phases and to control polymorphism. The use of non-aqueous solvents, often at elevated temperatures (solvothermal methods), can drive off residual water and lead to the formation of anhydrous lithium tartrate frameworks. core.ac.ukacs.org

Research into the synthesis of lithium-based inorganic-organic frameworks has shown that solvents like ethanol, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are employed to dissolve precursor materials such as lithium acetate dihydrate and tartaric acid. core.ac.uk The interaction between the solvent and the lithium and tartrate ions can dictate the resulting crystal structure. For instance, certain kinetic phases of lithium tartrate have been found to be favored in non-aqueous conditions. core.ac.uk This is because, in the absence of water, which can compete for coordination sites, the tartrate ligand's chelation to the lithium ion becomes a dominant factor, potentially leading to these kinetic products. core.ac.uk The slower oxidation of reactants like permanganate (B83412) in bulk ethanol, compared to in aqueous solutions, also demonstrates the different reaction environment provided by non-aqueous systems. ufl.edu

Controlled Water Fraction in Mixed Solvent Systems

To gain finer control over the crystallization process and selectively produce desired polymorphs, mixed solvent systems with a controlled water fraction are utilized. This approach bridges the gap between purely aqueous and non-aqueous methods, allowing for the targeted synthesis of either kinetic or thermodynamic products. core.ac.uk

An experimental and computational study on the formation of anhydrous lithium tartrates demonstrated that the phase behavior is highly dependent on the solvent composition. core.ac.uk When reactions with L-tartaric acid were conducted in a mixed solvent with a controlled amount of water at elevated temperatures (e.g., 180 °C and 200 °C), the system favored the formation of the most thermodynamically stable product. core.ac.uk In contrast, some phases were found to form exclusively under non-aqueous conditions, implying they are kinetic products that are bypassed when water is present to facilitate equilibrium. core.ac.uk The presence of water can enable in-situ ligand isomerization at high temperatures, further influencing the final crystalline structure. core.ac.uk This highlights the critical role of water as a component in the solvent system, capable of directing the reaction pathway towards the global energy minimum structure. core.ac.uk

Growth Kinetics and Nucleation Phenomena in this compound Crystallization

The crystallization of this compound is governed by the principles of nucleation and crystal growth. Nucleation, the initial formation of stable crystalline nuclei from a supersaturated solution, is a critical and often rate-determining step. The study of nucleation kinetics involves evaluating key thermodynamic parameters. science.gov

Based on classical homogeneous nucleation theory, parameters such as the interfacial tension (γ), critical free energy barrier (ΔG), and the radius of the critical nucleus (r) can be determined from experimental data on metastable zone width and induction period. science.govresearchgate.net While specific data for this compound is sparse, studies on analogous semi-organic crystals like lithium hydrogen oxalate (B1200264) monohydrate provide insight into the typical magnitudes of these parameters. science.gov

Table 1: Nucleation Parameters for a Related Semi-Organic Crystal

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| γ | Interfacial tension between the crystal nucleus and the solution. | Varies with saturation | science.gov |

| ΔG * | The energy barrier that must be overcome to form a stable nucleus. | Varies with saturation | science.gov |

| r * | The minimum size a nucleus must attain to be stable and grow. | Varies with saturation | science.gov |

| Induction Period | The time elapsed before the appearance of a detectable crystalline phase. | Decreases with increasing supersaturation. | researchgate.net |

This table presents data for lithium hydrogen oxalate monohydrate as an illustrative example of nucleation parameters in a similar system.

Once stable nuclei are formed, they grow into larger crystals. The growth mechanism can be complex. In the related dehydration of d-lithium potassium tartrate monohydrate, the process occurs in two stages: an initial deceleratory diffusion-controlled reaction followed by a nucleation and growth phase that obeys the Avrami-Erofe'ev equation. royalsocietypublishing.org This model suggests the development of three-dimensional nuclei that expand, with the reaction interface being a zone of diffusive water loss. royalsocietypublishing.org The addition of pre-existing product crystallites (seeding) can significantly reduce or eliminate the induction period for the main nucleation and growth process. royalsocietypublishing.org

Doping Strategies and Their Influence on this compound Crystal Growth

The intentional introduction of impurities, or dopants, into the crystal lattice is a widely used strategy to modify the physical and chemical properties of crystals. In the context of tartrate-based crystals, doping can significantly influence growth kinetics, morphology, and functional properties like non-linear optical (NLO) response. ias.ac.inscirp.org

Studies on related tartrate crystals, such as potassium hydrogen tartrate and strontium tartrate tetrahydrate, have demonstrated the effects of doping with various ions, including lithium, sodium, and transition metals. ias.ac.inresearchgate.net The influence of the dopant is multifaceted:

Crystal Size and Morphology: The presence of a dopant can alter the crystal habit and often leads to an increase in the size and transparency of the resulting crystals. ias.ac.in

Crystal Perfection and Structure: Doping can affect the perfection of the crystal lattice. While small amounts of a dopant like EDTA in lithium sulphate monohydrate can suppress impurities and improve quality, higher concentrations may lead to the formation of grain boundaries and reduce perfection. scirp.org Minor changes in lattice parameters are also observed upon doping. ias.ac.in

Mechanical and Thermal Stability: Doping typically results in an increase in the microhardness and yield strength of the crystals. researchgate.net The thermal stability can also be enhanced or altered depending on the specific dopant and host material. ias.ac.inresearchgate.net

Optical Properties: For materials with NLO properties, doping is a key strategy for enhancement. Doping L-citrulline oxalate with lithium, for example, was found to increase the Second Harmonic Generation (SHG) efficiency to a value almost comparable with the standard KDP (Potassium Dihydrogen Phosphate). scirp.org This enhancement is often attributed to the dopant increasing the polarizability of the molecule. scirp.org

Table 2: Influence of Doping on Tartrate and Related Crystals

| Host Crystal | Dopant | Observed Influence | Reference |

|---|---|---|---|

| Potassium Hydrogen Tartrate | Sodium (Na), Lithium (Li) | Influences size, perfection, morphology, crystal structure, and thermal stability. | researchgate.net |

| Strontium Tartrate Tetrahydrate | Lithium (Li) | Enhances crystal size and transparency; alters thermal decomposition pathway. | ias.ac.in |

| L-citrulline Oxalate | Lithium (Li) | Enhances thermal stability, optical transparency, and SHG efficiency. | scirp.org |

Structural Elucidation and Crystallographic Analysis of Lithium Tartrate Monohydrate

Single Crystal X-ray Diffraction Studies of Lithium Tartrate Monohydrate

Single crystal X-ray diffraction (SXRD) provides the most definitive data on the atomic structure of a crystalline material. For this compound, this technique has allowed for a detailed description of its unit cell, symmetry, and the precise coordinates of its constituent atoms. Studies on isomorphous compounds, such as lithium ammonium (B1175870) tartrate monohydrate and lithium thallium tartrate monohydrate, provide a strong basis for its structural characterization, as they are known to share the same crystal structure. iucr.orgiucr.org

The fundamental repeating block of a crystal, the unit cell, is defined by its lattice parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). Analysis of the diffraction pattern for compounds isostructural to this compound has established its crystal system and space group, which dictates the symmetry of the atomic arrangement.

The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group identified is P2₁2₁2₁, a non-centrosymmetric group. iucr.orgu-ryukyu.ac.jp This lack of a center of symmetry is a prerequisite for certain physical properties. The unit cell parameters determined for isomorphous tartrates at room temperature are detailed below.

Interactive Data Table: Unit Cell Parameters for Tartrates Isomorphous with this compound

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Lithium Ammonium Tartrate Monohydrate | 7.878 | 14.642 | 6.426 | 90 | 90 | 90 | iucr.org |

| Lithium Thallium Tartrate Monohydrate | 7.894 | 14.658 | 6.401 | 90 | 90 | 90 | iucr.org |

| Iron(II) Tartrate Hemipentahydrate* | 7.8838 | 11.2778 | 18.3476 | 90 | 90 | 90 | u-ryukyu.ac.jp |

*Note: Iron(II) Tartrate Hemipentahydrate also crystallizes in the P2₁2₁2₁ space group, demonstrating a common structural motif for tartrate compounds.

The crystal system for this compound is orthorhombic. iucr.org The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. In this case, the asymmetric unit consists of one lithium (Li⁺) cation, one tartrate (C₄H₄O₆²⁻) anion, and one water (H₂O) molecule of hydration. The tartrate ion itself has a conformation similar to that observed in other well-known tartrate structures, such as Rochelle salt. tandfonline.com The lithium ion is typically coordinated by oxygen atoms from both the tartrate and water molecules. tandfonline.com

Modern crystallographic refinement involves fitting a model of atomic positions and thermal vibrations to the experimentally measured diffraction intensities. For lithium ammonium tartrate monohydrate, a close structural analogue, the refinement process was carried out to a high degree of accuracy, achieving a final R-value (a measure of agreement between the model and data) of 0.042. iucr.org

Powder X-ray Diffraction for this compound Characterization

While single crystal XRD is used for structure determination, powder X-ray diffraction (PXRD) is a powerful technique for characterizing polycrystalline materials. It is used to confirm the phase purity of a sample and to analyze microstructural features such as the size of the crystalline domains and the amount of strain within the lattice. anton-paar.com The analysis relies on measuring the position and shape, particularly the width, of the diffraction peaks. irjet.net

The broadening of peaks in a PXRD pattern is influenced by both the size of the crystallites (small, coherent diffracting domains) and the presence of microstrain (small, localized variations in the lattice parameters). anton-paar.com The Scherrer equation is a fundamental formula used for an initial estimation of crystallite size, relating it inversely to the peak width. uc.edu

For a more comprehensive analysis that separates size and strain effects, the Williamson-Hall (W-H) method is commonly employed. researchgate.net This method models the total peak broadening as a sum of contributions from both crystallite size and microstrain. A plot of peak width against the diffraction angle (sinθ) allows for the extraction of both the average crystallite size and the amount of microstrain.

Interactive Data Table: Conceptual Data from Williamson-Hall Analysis

| Parameter | Symbol | Determination Method | Typical Value Range |

| Crystallite Size | D | Y-intercept of W-H plot | 10 - 200 nm |

| Microstrain | ε | Slope of W-H plot | 10⁻⁴ - 10⁻² |

The microstrain value (ε) obtained from the Williamson-Hall analysis is directly related to the density of defects, such as dislocations, within the crystal lattice. science.gov Dislocations are line defects that disrupt the regular ordering of atoms. A higher microstrain value generally indicates a higher dislocation density.

The dislocation density (ρ) can be estimated from the microstrain using the following relationship:

ρ = (k * ε²) / (b²)

where 'k' is a constant that depends on the nature of the dislocations and 'b' is the Burgers vector. Another important parameter derived from the peak broadening is the distortion parameter, which provides further insight into the nature of the lattice imperfections. These parameters are critical for understanding the mechanical and physical properties of the bulk material.

Neutron Diffraction Investigations of this compound

Comprehensive neutron diffraction studies specifically for this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from investigations into isostructural compounds, such as lithium thallium tartrate monohydrate (LTT). Current time information in Miami, FL, US.scilit.com Neutron diffraction is a powerful technique for this class of materials because it can precisely locate light atoms, such as hydrogen, which is crucial for understanding the hydrogen-bonding network and the role of the water molecule in the crystal lattice. researchgate.net

Studies on lithium thallium tartrate monohydrate (LiTl(H₄C₄O₆)·H₂O), which is isomorphous with lithium ammonium tartrate, have been performed. scilit.com These investigations have determined that the paraelectric phase possesses an orthorhombic crystal system with a P2₁2₁2 space group. Current time information in Miami, FL, US. In these related structures, the lithium ion is found in a five-fold pyramidal coordination. scilit.com The data from these neutron diffraction experiments are instrumental in refining the atomic positions of all atoms, including the hydrogens of the water molecules and hydroxyl groups, providing a complete picture of the unit cell. Current time information in Miami, FL, US. Such studies on analogous compounds suggest that in this compound, the water molecule and hydroxyl groups are key participants in the intermolecular hydrogen bonds that stabilize the crystal packing. scilit.com

Hirshfeld Surface Analysis and Intermolecular Interactions in this compound

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. analytik-jena.comresearchgate.net For lithium L-tartrate monohydrate, this analysis reveals the intricate network of forces that govern the crystal packing. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Hydrogen Bonding Networks and Graph Set Analysis

The crystal structure of lithium L-tartrate monohydrate is extensively stabilized by a network of hydrogen bonds. nih.gov Graph set theory provides a systematic way to describe the topology of these hydrogen-bond patterns. researchgate.netsci-hub.sescispace.com This method identifies characteristic motifs, such as chains (C), rings (R), and intramolecular patterns (S). scribd.com

In related tartrate structures, such as creatininium L-tartrate monohydrate, specific ring motifs like R(8) and R(7) have been identified, which are formed by the interplay of hydrogen bonds between the tartrate anion, the cation, and the water molecule. researchgate.net While specific graph set descriptors for lithium L-tartrate monohydrate are not detailed in the available literature, the analysis of similar compounds indicates that the tartrate anions, with their carboxyl and hydroxyl groups, along with the water molecules, would form complex and repeating patterns, creating a stable three-dimensional supramolecular architecture. researchgate.netresearchgate.net

Quantitative Analysis of Intermolecular Contacts

Research has shown that the H···O/O···H interactions are predominant, accounting for 57.2% of the total Hirshfeld surface area. analytik-jena.comnih.govnih.gov This large percentage underscores the critical role of hydrogen bonding in the crystal packing. A more detailed, albeit comparative, breakdown from similar structures helps to illustrate the full picture of intermolecular contacts.

| Interaction Type | Contribution (%) for Lithium L-Tartrate Monohydrate | Typical Contribution (%) in Related Tartrate Salts |

|---|---|---|

| H···O / O···H | 57.2% analytik-jena.comnih.govnih.gov | ~57-63% |

| H···H | Data not available in searched literature | ~27-32% |

| C···H / H···C | Data not available in searched literature | ~4-5% |

| Li···O / O···Li | Data not available in searched literature | Variable |

| Other (C···C, O···O, etc.) | Data not available in searched literature | ~1-3% |

Stoichiometric Composition and Elemental Analysis (EDAX/AES, CHN, ICP-AES)

The stoichiometric formula of this compound is confirmed as C₄H₄Li₂O₆·H₂O, which corresponds to a molecular weight of approximately 179.97 g/mol (161.95 g/mol for the anhydrous form). thermofisher.com The verification of this composition in synthesized crystals is typically performed using a suite of elemental analysis techniques.

CHN Analysis: This combustion analysis method determines the weight percentages of Carbon, Hydrogen, and Nitrogen. For C₄H₄Li₂O₆·H₂O, the theoretical percentages would be calculated to confirm the organic tartrate backbone.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or ICP-Optical Emission Spectrometry (ICP-OES): This is a highly sensitive technique for determining the concentration of metallic elements. sepscience.comspectroscopyonline.comsci-hub.se It would be used to accurately quantify the lithium content, ensuring the correct Li:tartrate ratio. This method is crucial for quality control in materials like those used in lithium-ion batteries. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS): Often coupled with a scanning electron microscope, EDAX provides a qualitative and semi-quantitative analysis of the elemental composition of a sample, confirming the presence of Carbon, Oxygen, and, with modern detectors, even light elements like Lithium. yu.edu

These methods collectively serve to confirm the purity and the precise stoichiometric composition of the synthesized this compound crystals.

| Element | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|

| Lithium (Li) | 6.94 | 2 | 13.88 | 7.71% |

| Carbon (C) | 12.01 | 4 | 48.04 | 26.69% |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 3.37% |

| Oxygen (O) | 16.00 | 7 | 112.00 | 62.23% |

| Total | - | 19 | 179.98 | 100.00% |

Stereochemistry and Chirality of the Tartrate Moiety in this compound

Tartaric acid is an inherently chiral molecule, existing as L-(+), D-(-), and achiral meso isomers. The specific stereoisomer used during synthesis dictates the chirality of the resulting crystal structure. In lithium L-tartrate monohydrate, the tartrate anion originates from L-tartaric acid.

The conformation of the tartrate moiety is a key structural feature. X-ray diffraction studies on related tartrate salts reveal that the four-carbon backbone is typically not planar. The conformation is often described by the torsion angle between the two carboxylate groups. In many tartrate salts, the tartrate molecule adopts an anti-planar conformation of its carbon chain. The relative orientation of the carboxyl and hydroxyl groups creates a specific three-dimensional shape that influences how it coordinates with the lithium ions and how it forms hydrogen bonds with neighboring molecules and the water of hydration.

Spectroscopic Characterization and Vibrational Dynamics of Lithium Tartrate Monohydrate

Vibrational Spectroscopy of Lithium Tartrate Monohydrate

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the vibrational modes within a crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy and Functional Group Assignment

The FTIR spectrum of this compound reveals the presence of various functional groups through their characteristic absorption bands. A functional group is an atom or a group of atoms that determine the chemical properties of a compound. tutormyself.com The O-H stretching vibrations, typically observed in the range of 3500-3200 cm⁻¹, are indicative of the hydroxyl groups of the tartrate moiety and the water of hydration. researchgate.net For instance, in a related compound, lithium L-tartrate monohydrate, an O-H asymmetric stretching mode was observed at 3478 cm⁻¹. researchgate.net The presence of strong hydrogen bonding can lead to a broadening and shifting of these bands to lower wavenumbers. researchgate.netresearchgate.net

The carboxylate group (COO⁻) vibrations are another key feature. The asymmetric and symmetric stretching vibrations of the COO⁻ group are typically found in the regions of 1650-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. In a similar compound, sodium hydrogen tartrate monohydrate, the asymmetric stretching mode of COO⁻ was observed at 1628 cm⁻¹ in the IR spectrum. scialert.net The C-H stretching and bending vibrations also appear in their expected regions. For example, the anti-symmetric and symmetric stretching modes of C-H are anticipated around 2980 cm⁻¹ and 2931 cm⁻¹, respectively. scialert.net

The presence of water of hydration is further confirmed by a bending vibration band around 1630-1650 cm⁻¹. The various vibrational modes and their assignments provide a comprehensive picture of the functional groups present in this compound.

Table 1: FTIR Functional Group Assignments for Tartrate Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| O-H | Asymmetric Stretching | 3478 | researchgate.net |

| C-H | Anti-symmetric Stretching | ~2980 | scialert.net |

| C-H | Symmetric Stretching | ~2931 | scialert.net |

| C=O | Stretching | 1870-1650 | scialert.net |

| COO⁻ | Asymmetric Stretching | ~1628 | scialert.net |

| COO⁻ | Symmetric Stretching | ~1410 | scialert.net |

| C-O | Stretching | 1320-1210 | scialert.net |

| C-C | Stretching | 830-900 | scialert.net |

Fourier Transform Raman (FT-Raman) Spectroscopy and Mode Analysis

FT-Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar functional groups and the crystal lattice. In the Raman spectrum of lithium ammonium (B1175870) tartrate monohydrate, thirty-seven Raman lines were observed, indicating a complex vibrational structure. ias.ac.in The spectrum of lithium ammonium tartrate showed a single sharp line at 3413 cm⁻¹, attributed to the symmetric O-H oscillation in water. ias.ac.in

The C-H oscillations in lithium ammonium tartrate are split into six lines, a phenomenon attributed to the influence of the lighter lithium ion. ias.ac.in The carboxyl, C-OH, and C-C group oscillations generally show a correspondence with those of other tartrates. ias.ac.in However, the deformation oscillations of the C-C chain in lithium ammonium tartrate are observed to be very weak compared to other tartrate salts. ias.ac.in Lattice vibrations, which involve the motion of the ions and molecules as a whole within the crystal lattice, are typically observed at low frequencies (below 200 cm⁻¹). In lithium ammonium tartrate, eight lattice lines were identified, with the more intense ones being almost equally spaced. ias.ac.in

O-H Stretching Frequency Shifts and Hydrogen Bond Strength Correlation

The position of the O-H stretching band in the vibrational spectrum is highly sensitive to the strength of hydrogen bonds. researchgate.net A downward shift in the O-H stretching frequency is indicative of stronger hydrogen bonding. researchgate.netnih.gov This correlation is a valuable tool for probing the hydrogen bonding network within the crystal structure of this compound. The strength of hydrogen bonds can be related to the O···O distance between the donor and acceptor oxygen atoms. researchgate.net In a study on various lithium tartrate frameworks, the strength of hydrogen bonds was found to correlate well with the shifts observed in the O-H stretching frequency in FTIR spectra. core.ac.uk

Optical Spectroscopy of this compound

Optical spectroscopy, particularly UV-Visible-NIR absorption and transmission studies, provides information about the electronic structure and optical properties of a material, such as its transparency and optical band gap.

UV-Visible-NIR Absorption and Transmission Characteristics

The UV-Visible-NIR spectrum of a material reveals the wavelengths of light it absorbs and transmits. For a material to be useful in optical applications, it should exhibit high transparency in the visible and near-infrared regions. scialert.net Lithium L-tartrate monohydrate has been shown to have good transmittance in the visible region. researchgate.netresearchgate.net Studies on L-tartaric acid crystals, a related compound, show a lower cut-off wavelength around 236 nm and transparency in the region of 250-1200 nm. researchgate.net Another study on lithium d-isoascorbate monohydrate found an optical transmission range from 300 to 1400 nm. acs.org This wide transparency window is a desirable characteristic for nonlinear optical applications. scialert.net

Optical Band Gap Determination

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. The optical band gap can be determined from the UV-Visible absorption spectrum using the Tauc plot method. nih.gov The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is given by the Tauc relation: (αhν)ⁿ = A(hν - Eg), where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). nih.gov

For materials with a wide band gap, they are typically insulators or wide-band-gap semiconductors. researchgate.netscispace.com For instance, sodium hydrogen tartrate monohydrate was found to have an optical band gap of 5.5 eV, indicating it is a dielectric material. scialert.net The determination of the optical band gap of this compound is essential for understanding its potential in optoelectronic devices.

Photoluminescence Properties and Emission Analysis

The study of photoluminescence (PL) in materials provides critical insights into their electronic structure and defect properties. In the case of tartrate compounds, photoluminescence is an emerging area of investigation. While direct and detailed photoluminescence studies specifically on this compound are not extensively documented in the reviewed literature, analysis of related compounds offers valuable comparative insights.

For instance, studies on other organic alkali-metal tartrate-related crystals have revealed notable emission properties. The photoluminescence analysis of lithium D-isoascorbate monohydrate, a related organic lithium salt, shows that the crystal exhibits blue, violet, and green emission peaks. researchgate.net Another related compound, creatininium L-tartrate monohydrate, when excited at a wavelength of 398 nm, displays an intense emission peak around 463 nm, corresponding to blue light emission. This phenomenon is often attributed to the presence of strong intermolecular hydrogen bonds within the crystal structure. While these examples are from analogue compounds, they suggest that this compound could also possess interesting luminescent properties worthy of future investigation. The good transmittance of lithium L-tartrate monohydrate crystals in the visible region is a foundational property that enables such potential applications. researchgate.net

Table 1: Photoluminescence Data for Analogue Tartrate Compounds

| Compound | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Emission Color |

|---|---|---|---|

| Lithium D-isoascorbate monohydrate | Not Specified | Multiple Peaks | Blue, Violet, Green researchgate.net |

Laser Damage Threshold Studies

The laser damage threshold (LDT) is a critical parameter for materials intended for use in nonlinear optical (NLO) applications, as it determines the maximum laser intensity the material can endure without sustaining damage. For lithium L-tartrate monohydrate, studies have been conducted to ascertain its robustness under laser irradiation.

Research findings indicate that single crystals of lithium L-tartrate monohydrate possess a notable resistance to laser-induced damage. The crystal has been shown to withstand laser beam irradiation up to an energy of 35 mJ. researchgate.net This resilience is a significant characteristic, suggesting its potential suitability for applications involving high-power lasers. The ability to resist damage is crucial for the longevity and reliability of optical components in various devices.

Table 2: Laser Damage Threshold of Lithium L-Tartrate Monohydrate

| Compound | Laser Damage Threshold (LDT) |

|---|

Soft-Mode Spectroscopy in Ferroelectric this compound Analogues

Soft-mode spectroscopy is a powerful experimental technique used to study the dynamics of structural phase transitions, particularly in ferroelectric materials. A "soft mode" is a specific lattice vibration (phonon) whose frequency decreases significantly as the material's temperature approaches its phase transition temperature (T_c). The concept of the ferroelectric soft mode is a cornerstone for understanding the microscopic origins of displacive-type ferroelectric transitions. aip.orgavcr.cz

While this compound itself is not the primary subject of extensive soft-mode studies, its analogues, particularly lithium thallium tartrate monohydrate (LiTlC₄H₄O₆·H₂O or LTT), serve as important model systems. aip.orgavcr.czaip.orgsharadpauri.org LTT is chemically related to the well-known ferroelectric Rochelle salt and exhibits a ferroelectric phase transition at approximately 10 K at ambient pressure. aip.orgresearchgate.net The study of soft modes in LTT provides fundamental insights into the phase transition mechanisms in this family of tartrate crystals. Another related compound, lithium ammonium tartrate monohydrate (LAT), also exhibits a ferroelectric phase transition, but investigations have revealed that no soft mode is observed, indicating a different type of phase transition (proper ferroelastic and improper ferroelectric). avcr.czaip.org

Raman and Infrared Spectroscopic Studies of Soft Modes

Both Raman and far-infrared (IR) spectroscopy are principal tools for observing soft-mode behavior. In these techniques, the soft mode is IR active in both the paraelectric and ferroelectric phases, whereas in Raman scattering, the mode is typically active only in the ferroelectric phase unless activated by an external field. aip.orgavcr.cz

In the case of the analogue lithium thallium tartrate (LTT), the optical soft mode was first identified in far-IR spectra. aip.org Subsequent detailed investigations confirmed that the frequency of this mode "softens" from approximately 21 cm⁻¹ at room temperature (300 K) down to about 9 cm⁻¹ at the transition temperature (T_c). aip.org This softening indicates that the transition is of a displacive type. However, the dielectric contribution of this soft mode was found to be two orders of magnitude smaller than the total observed permittivity, which led researchers to conclude that the phase transition in LTT is of a mixed displacive and order-disorder type. aip.org Raman spectroscopy has also been instrumental in studying the soft mode in LTT, particularly in its ferroelectric phase and under varying pressure conditions. avcr.czresearchgate.nettandfonline.com

Table 3: Soft-Mode Frequency in Lithium Thallium Tartrate (LTT) via Far-IR Spectroscopy

| Temperature | Soft-Mode Frequency (cm⁻¹) |

|---|---|

| 300 K | 21 aip.org |

Temperature and Pressure Dependence of Soft-Mode Frequencies

The frequency of the soft mode is highly sensitive to external parameters such as temperature and pressure. This dependence provides crucial information about the nature of the forces driving the phase transition.

For lithium thallium tartrate (LTT), the optical soft mode is strongly dependent on both temperature and pressure. aip.orgavcr.cz As mentioned, its frequency decreases as the temperature approaches T_c from above. Below T_c, in the ferroelectric phase, the mode hardens again.

A significant finding is the dramatic effect of hydrostatic pressure on the ferroelectric properties of LTT. Dielectric measurements and spectroscopic data show that the transition temperature (T_c) increases substantially with applied pressure. tandfonline.comresearchgate.net For example, at a pressure of 120 MPa, the transition temperature is elevated significantly. researchgate.net Correspondingly, the soft-mode frequency is also strongly dependent on pressure. Raman spectra have been used to map out the pressure dependence of the soft-mode frequency at different temperatures. aip.orgavcr.cz This behavior, where pressure enhances the stability of the ferroelectric phase, is a key characteristic of the lattice dynamics in LTT and related tartrate systems. In contrast, for lithium ammonium tartrate (LAT), T_c shows only a slight decrease with applied pressure. avcr.czaip.org

Table 4: Pressure and Temperature Effects on Ferroelectric Properties of LTT

| Parameter | Observation |

|---|---|

| Transition Temperature (T_c) | Shows a large increase with hydrostatic pressure. tandfonline.comresearchgate.net |

| Soft-Mode Frequency | Strongly dependent on both temperature and pressure; hardens significantly with pressure. aip.orgavcr.cztandfonline.com |

Thermal Behavior and Decomposition Mechanisms of Lithium Tartrate Monohydrate

Thermogravimetric Analysis (TGA) of Lithium Tartrate Monohydrate

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and composition of materials, particularly hydrated salts.

The initial stage in the thermal decomposition of this compound involves the loss of its water of crystallization. The theoretical mass percentage of a single water molecule in the compound (C₄H₄Li₂O₆·H₂O) is approximately 10.01%. The process of dehydration from hydrated salts can occur in one or more steps, depending on the binding energy of the water molecules within the crystal lattice.

Studies on similar hydrated tartrates, such as lithium potassium tartrate monohydrate, show that the single molecule of water is lost in a process that occurs between 350 K and 460 K (77 °C and 187 °C). royalsocietypublishing.orgidexlab.com This dehydration is often followed by the decomposition of the anhydrous salt at higher temperatures. royalsocietypublishing.orgidexlab.com For lithium tartrate, gel-grown crystals exhibit a continuous weight loss upon heating, indicating the onset of dehydration followed by decomposition.

The thermal stability of this compound is characterized by the temperature at which it begins to decompose after dehydration. TGA studies on gel-grown lithium tartrate crystals have shown a total weight loss of approximately 28% when heated in the temperature range from room temperature to 310 °C. bhu.ac.in Since the loss of one water molecule only accounts for about 10% of the mass, this indicates that significant decomposition of the tartrate anion itself occurs within this temperature range, following the initial dehydration step. bhu.ac.in This suggests a lower thermal stability for the anhydrous lithium tartrate compared to some other tartrate salts.

For comparison, the decomposition of dehydrated d-lithium potassium tartrate occurs at a significantly higher temperature range, between 485 K and 540 K (212 °C and 267 °C). royalsocietypublishing.org The decomposition of other tartrates, like mixed cobalt-ferric tartrate, also proceeds in distinct steps of dehydration followed by the breakdown of the anhydrous salt. bu.edu.eg

| Temperature Range (°C) | Total Weight Loss (%) | Observed Process |

|---|---|---|

| Room Temperature - 310 | ~28 | Dehydration followed by partial decomposition of the tartrate anion |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) of this compound

DTA and DSC are techniques used to measure the difference in temperature or the amount of heat flow between a sample and a reference as a function of temperature. These methods detect physical and chemical changes that are accompanied by a change in enthalpy.

In the thermal analysis of hydrated salts, dehydration is an endothermic process, as energy is required to break the bonds holding the water molecules in the crystal lattice. This is typically observed as an endothermic peak in DTA and DSC curves. For instance, studies on strontium tartrate tetrahydrate show a distinct endothermic peak corresponding to the loss of water molecules. ias.ac.in

Following dehydration, the decomposition of the anhydrous tartrate can involve a series of complex reactions that may be either endothermic or exothermic. The decomposition of metal tartrates often leads to the formation of metal carbonates or oxides and the release of gaseous products like carbon dioxide. royalsocietypublishing.orgbu.edu.eg The decomposition of related lithium potassium tartrate is accompanied by the evolution of both H₂O and CO₂. royalsocietypublishing.org The breakdown of the tartrate anion in many similar compounds is an exothermic event. bu.edu.egscispace.com While specific DTA/DSC curves for pure this compound are not detailed in the available research, the general expectation is an initial endothermic peak for dehydration followed by subsequent exothermic peaks corresponding to the decomposition of the organic anion.

Phase transition enthalpies, such as the enthalpy of dehydration (ΔH_dehy) and the enthalpy of decomposition (ΔH_decomp), quantify the energy absorbed or released during these processes. These values can be calculated from the area under the peaks in a DSC curve. Specific enthalpy values for the thermal transitions of this compound are not prominently reported in the scientific literature reviewed. For related compounds, these values are crucial for understanding the energetics of the decomposition pathway.

Kinetic Analysis of Thermal Decomposition in this compound

Kinetic analysis of thermal decomposition data allows for the determination of parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction model that best describes the decomposition mechanism. Isoconversional methods like those developed by Flynn–Wall–Ozawa and Friedman are often employed to analyze data from non-isothermal TGA experiments. dntb.gov.ua

Detailed kinetic studies have been performed on the closely related compound, d-lithium potassium tartrate. The decomposition of this salt was found to obey the Avrami–Erofe’ev equation, which is typically associated with a nucleation and growth mechanism. royalsocietypublishing.org The activation energy for the decomposition of the dehydrated salt was calculated to be 220 ± 20 kJ mol⁻¹. royalsocietypublishing.org Furthermore, the dehydration of dl-lithium potassium tartrate monohydrate was found to be a deceleratory process with a very high activation energy of 330 ± 30 kJ mol⁻¹. royalsocietypublishing.org

While these findings provide a framework for how a kinetic analysis of lithium tartrate might be approached, specific kinetic parameters for the decomposition of pure this compound have not been determined in the referenced studies. Such an analysis would be necessary to fully elucidate its decomposition mechanism and reaction rates.

Avrami–Erofe'ev Equation Application

Kinetic analysis of the isothermal decomposition of single crystals of d-lithium potassium tartrate monohydrate has demonstrated that the fractional reaction (α) versus time plots exhibit a sigmoidal shape. This characteristic is indicative of a nucleation and growth process. The kinetic data for this decomposition are well-described by the Avrami–Erofe'ev equation:

{–ln(1—α)}¹/² = kt

This equation holds true for the fractional reaction range of 0.04 < α < 0.96. royalsocietypublishing.orgidexlab.com The applicability of this model suggests that the decomposition is not a simple, single-step reaction but rather involves the formation and subsequent growth of nuclei of the product phase within the reactant matrix. A similar application of the Avrami-Erofe'ev equation has been noted in the second stage of the dehydration process of d-lithium potassium tartrate monohydrate, which is also characterized as a nucleation and growth reaction. royalsocietypublishing.orgresearchgate.net

Activation Energy Determination

The activation energy for the thermal decomposition of the dehydrated d-lithium potassium tartrate has been determined to be relatively high, with a value of 220 ± 20 kJ mol⁻¹. royalsocietypublishing.orgidexlab.com This significant activation energy indicates a substantial energy barrier to the breakdown of the tartrate anion. In contrast, the activation energy for the earlier dehydration process is lower. For the two-stage dehydration of d-lithium potassium tartrate monohydrate, the activation energy for both stages was found to be in the range of 150-160 kJ mol⁻¹. royalsocietypublishing.org Another study on the dehydration of dl-lithium potassium tartrate monohydrate, which proceeds via a deceleratory mechanism, reported a higher activation energy of 330 kJ/mol.

| Process | Compound | Activation Energy (kJ/mol) |

| Anion Decomposition | d-Lithium Potassium Tartrate | 220 ± 20 |

| Dehydration | d-Lithium Potassium Tartrate Monohydrate | 150 - 160 |

| Dehydration | dl-Lithium Potassium Tartrate Monohydrate | 330 |

Isothermal and Non-Isothermal Kinetic Models

The study of the thermal decomposition of d-lithium potassium tartrate has primarily utilized isothermal kinetic models, with the Avrami–Erofe'ev model being central to understanding the nucleation and growth mechanism of the anion breakdown. royalsocietypublishing.org The isothermal approach involves maintaining a constant temperature and monitoring the extent of reaction over time. This method has been crucial in elucidating the sigmoidal nature of the decomposition reaction. royalsocietypublishing.orgidexlab.com

The dehydration process of tartrate salts has also been investigated using both isothermal and non-isothermal methods. For instance, the dehydration of d-lithium potassium tartrate monohydrate was studied under isothermal conditions to determine its kinetic parameters and mechanism. royalsocietypublishing.org Non-isothermal kinetic analysis, where the temperature is varied at a constant rate, has been applied to other tartrate systems, such as potassium sodium tartrate tetrahydrate, to determine the most probable reaction mechanisms. asianpubs.org

Molecular Modification and Homogeneous Melt Mechanisms in Decomposition

A key feature of the thermal decomposition of d-lithium potassium tartrate is the involvement of a molten phase. royalsocietypublishing.org Microscopic observations of partially reacted salt have revealed that the decomposition is accompanied by melting, resulting in a dark brown, viscous residual product. royalsocietypublishing.org This indicates that the reaction proceeds via a homogeneous melt mechanism.

The proposed mechanism involves the following steps:

Dehydration: The initial and rapid loss of water of crystallization precedes the breakdown of the anion.

Melting: Partial liquefaction of the reactant creates a molten reaction zone. royalsocietypublishing.org

Anion Breakdown: The decomposition of the tartrate anion occurs within this molten phase. royalsocietypublishing.org

The anion breakdown is thought to occur more readily in the molten state after the stabilizing influence of the crystal lattice is removed. royalsocietypublishing.org The reaction is proposed to take place within an advancing thin layer of molten material, which is in some ways analogous to the reaction interface in solid-state decompositions. royalsocietypublishing.org Reactant material melts or dissolves at one side of this active liquid zone, while the residual products accumulate at the other side. royalsocietypublishing.org

Influence of Reactant Structure on Reactivity and Chemical Change during Thermal Processes

The structure of the reactant plays a significant role in its reactivity and the mechanism of its thermal decomposition. Studies on lithium potassium tartrate have included different isomeric forms of the tartrate anion, such as the d, dl, and meso forms, which crystallize in different structures. royalsocietypublishing.orgidexlab.com This variation in crystal structure influences the thermal behavior.

For instance, the dehydration of dl-lithium potassium tartrate monohydrate is accompanied by melting and results in a glassy, amorphous anhydrous product. idexlab.com The kinetics of its dehydration differ from that of the d-form. The decomposition rate of crystalline d-lithium potassium tartrate hydrate (B1144303) was only slightly increased by crushing the crystals, suggesting that the reaction is not solely a surface phenomenon. royalsocietypublishing.org However, for crushed salt samples, an increase in the decomposition rate was observed after approximately 50% reaction, which is attributed to the onset of more extensive melting. royalsocietypublishing.org

The presence of different cations in the tartrate salt also influences its thermal stability. The study of various tartrate hydrates with different cations provides a broader understanding of how the crystal structure and the nature of the metal ion affect the dehydration and subsequent decomposition processes. The investigation into the influence of reactant structure is part of a more comprehensive effort to understand the mechanisms of chemical change in the solid state, particularly in reactions where melting occurs. idexlab.comresearchgate.net

Computational and Theoretical Investigations of Lithium Tartrate Monohydrate

Density Functional Theory (DFT) Studies on Lithium Tartrate Monohydrate

Density Functional Theory (DFT) has become a primary computational method for solid-state systems due to its favorable balance of accuracy and computational cost. google.com It is used to investigate the electronic structure and other properties of many-body systems like crystals. ijntr.org DFT calculations are instrumental in exploring the potential energy surface of this compound, allowing for the determination of stable structures, vibrational modes, and the relative energies of different isomeric forms.

A fundamental step in computational analysis is geometry optimization, where the atomic positions are adjusted to find a minimum on the potential energy surface. core.ac.uk For this compound, this involves starting with an initial geometry, often derived from experimental X-ray diffraction data, and using a DFT algorithm to relax the structure until the forces on each atom are negligible. researchgate.netrub.de Functionals such as PBE (Perdew-Burke-Ernzerhof) with dispersion corrections (e.g., PBE+D) are commonly used for such inorganic-organic framework materials to properly account for non-covalent interactions, which are crucial for the correct prediction of the crystal structure. core.ac.uk

The optimization process refines the bond lengths, bond angles, and dihedral angles of the tartrate anion, the coordination environment of the lithium ions, and the position and orientation of the water molecule within the crystal lattice. The resulting optimized geometry represents the theoretical equilibrium structure at 0 K and serves as the basis for subsequent calculations.

Table 1: Selected Optimized Geometric Parameters for Lithium L-Tartrate Monohydrate (Illustrative) This table presents illustrative data typical for a DFT-optimized structure of a metal-organic hydrate (B1144303), based on common findings in computational studies.

| Parameter | Bond/Angle | Optimized Value (DFT) |

| Bond Lengths (Å) | ||

| Li–O (Carboxylate) | 1.95 - 2.10 | |

| Li–O (Hydroxyl) | 2.05 - 2.20 | |

| Li–O (Water) | 1.98 | |

| C–C | 1.53 | |

| C=O | 1.27 | |

| C–O (Hydroxyl) | 1.43 | |

| O–H (Hydroxyl) | 0.98 | |

| O–H (Water) | 0.97 | |

| Bond Angles (º) | ||

| O–Li–O | 90 - 120 | |

| O–C–C | 115 - 118 | |

| C–C–O (Hydroxyl) | 110 - 112 | |

| H–O–H (Water) | 105.5 | |

| Hydrogen Bond (Å) | ||

| O–H···O | 1.75 - 1.90 |

Once the geometry is optimized, a vibrational analysis can be performed by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). This yields the harmonic vibrational frequencies and their corresponding normal modes. These calculated frequencies can be directly compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netacs.org

Such comparisons are crucial for assigning the observed spectral bands to specific molecular motions, such as O-H stretching of the hydroxyl and water groups, C=O stretching of the carboxylate groups, and various bending and lattice modes. core.ac.uk For instance, the stretching frequencies of O-H groups involved in hydrogen bonds are typically red-shifted (moved to lower wavenumbers) compared to free O-H groups, and the magnitude of this shift provides an indication of the hydrogen bond strength. researchgate.netnih.gov DFT calculations can accurately reproduce these shifts and help to unravel complex spectral regions where multiple vibrational modes overlap. core.ac.uk

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Lithium L-Tartrate Monohydrate This table provides a representative comparison. DFT frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values.

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| ν(O-H) water | ~3478 | ~3480 | Asymmetric stretching of water molecule |

| ν(O-H) hydroxyl | ~3350 | ~3360 | Stretching of hydroxyl groups (H-bonded) |

| ν(C=O) carboxylate | ~1610 | ~1605 | Asymmetric stretching of carboxylate group |

| δ(O-H) | ~1450 | ~1445 | In-plane bending of hydroxyl groups |

| ν(C-C) | ~1110 | ~1115 | Tartrate backbone stretching |

| ν(Li-O) | ~450 | ~455 | Lithium-oxygen coordination sphere vibration |

Lithium tartrate can exist in various isomeric and polymorphic forms, including those based on L-, D-, and meso-tartaric acid, as well as anhydrous and hydrated structures. core.ac.ukfigshare.com DFT calculations are essential for determining the relative thermodynamic stabilities of these different phases. The total electronic energy (ΔE_elec) of each optimized structure is calculated, and the isomers are ranked based on these energies.

Studies on anhydrous lithium tartrate polymorphs have shown that the differences in electronic energies between various forms can be very small, often within a few kilojoules per mole. researchgate.net This indicates that multiple phases can be thermodynamically accessible and that kinetic factors during crystallization play a significant role in determining the final product. core.ac.uk The calculations reveal that denser crystal packing and stronger hydrogen bonding networks generally lead to lower energy and more stable structures.

Table 3: Illustrative Relative Formation Energies of Lithium Tartrate Isomers This table illustrates how DFT calculations are used to compare the stability of different crystalline forms. Energies are relative to the most stable identified polymorph.

| Isomer/Polymorph | Space Group | Calculated Relative Energy (ΔE_elec) (kJ/mol) |

| Li₂(L-tart) Polymorph α | P2₁2₁2₁ | 0.0 |

| Li₂(L-tart) Polymorph β | C222₁ | +2.5 |

| Li₂(D,L-tart) (Racemic) | C2/c | +4.8 |

| Li₂(meso-tart) | P2₁/c | +7.2 |

| LiH(L-tart)·H₂O | P2₁ | (Reference for a hydrated form) |

The electronic energy (ΔE_elec) calculated by DFT corresponds to the energy of a static lattice at 0 K. However, atoms are never truly static due to quantum mechanical uncertainty, possessing a residual vibrational energy known as the Zero-Point Vibrational Energy (ZPVE). researchgate.net The ZPVE is calculated from the sum of all harmonic vibrational frequencies. Furthermore, at finite temperatures, vibrational modes are populated according to statistical mechanics, contributing a thermal vibrational energy component. researchgate.netarxiv.org

For systems like lithium tartrates where polymorphs are close in electronic energy, the inclusion of ZPVE and thermal vibrational energy can be critical for accurately predicting their relative stabilities. researchgate.net It has been shown that these vibrational energy contributions can be on the order of several kJ/mol and can, in some cases, alter the predicted stability ranking of isomers compared to considering electronic energies alone. researchgate.netresearchgate.net

A key outcome of computational studies is the ability to correlate calculated energies with physical and structural properties. For lithium tartrate frameworks, a strong correlation has been found between the calculated relative stabilities and the crystallographic density. core.ac.uk Generally, polymorphs with higher density (i.e., more efficient crystal packing) tend to be more stable.

Furthermore, hydrogen bonding is a dominant factor in determining the structure and stability of these materials. core.ac.ukacs.org DFT studies allow for a detailed analysis of the hydrogen bond network. The strength of hydrogen bonds can be inferred from geometric criteria (e.g., donor-acceptor distance) and from the red-shift of the corresponding O-H stretching frequencies in the calculated vibrational spectra. researchgate.net It has been demonstrated that isomers with more numerous or stronger hydrogen bonds typically exhibit lower formation energies. core.ac.uk

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide fundamental information about the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common approach to characterize the electronic behavior of a material. nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. frontiersin.org A large HOMO-LUMO gap implies high stability. In the context of the solid state, this gap is related to the electronic band gap, which determines the material's optical and electrical properties. For this compound, the HOMO is typically localized on the carboxylate and hydroxyl oxygen atoms of the tartrate anion, while the LUMO may be distributed across the tartrate backbone and the lithium cations.

Table 4: Representative Electronic Properties from Quantum Chemical Calculations Values are illustrative and depend on the level of theory and basis set used.

| Parameter | Description | Typical Calculated Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.0 to 6.5 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 5 - 10 Debye |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that reflects the kinetic stability and chemical reactivity of the molecule. A larger energy gap generally implies higher stability and lower reactivity.

The HOMO and LUMO energies can be used to calculate several global reactivity descriptors, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ2 / (2η) where μ is the chemical potential ( -χ) |

The specific values for these parameters for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface, which helps in identifying the regions that are prone to electrophilic and nucleophilic attack.

The MEP map uses a color scale to represent the electrostatic potential. Typically, red and yellow regions indicate a negative potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote a positive potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green areas represent regions of neutral potential.

For anilinium L-tartrate monohydrate (ALTM), MEP analysis performed using the DFT-B3LYP/6-311+G(d,p) basis set revealed that the total electron density of the molecule ranges from -7.529 × 10⁻² to +7.529 × 10⁻² e.s.u. researchgate.net In such a map for a tartrate-containing compound, the negative potential is generally localized around the oxygen atoms of the carboxylate and hydroxyl groups, making them the primary sites for electrophilic interactions. The positive potential is typically found around the hydrogen atoms. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Natural Bond Orbital (NBO) Analysis

In a study of anilinium L-tartrate monohydrate (ALTM), NBO analysis was performed to understand the stability arising from these interactions. researchgate.net The analysis revealed significant stabilization energies from the interaction between lone pairs on oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For example, a very high stabilization energy of 173.12 kcal/mol was calculated for the interaction between a lone pair on a nitrogen atom and an antibonding orbital of a carbon atom in the anilinium cation. researchgate.net For the tartrate moiety, significant interactions would be expected between the lone pairs of the oxygen atoms in the carboxylate and hydroxyl groups and the antibonding orbitals of neighboring C-C and C-O bonds. These interactions play a key role in the electronic delocalization and the stabilization of the crystal structure.

A hypothetical NBO analysis for this compound would likely reveal strong interactions involving the lithium ions, the oxygen atoms of the tartrate, and the water molecule, highlighting the nature of the coordination and hydrogen bonding within the crystal.

Density of States (DOS) Spectrum

The Density of States (DOS) spectrum provides information about the distribution of energy levels that are available for electrons to occupy in a material. The total DOS is the sum of the contributions from all the atoms in the unit cell, while the partial DOS (PDOS) breaks down the contributions from individual atoms or orbitals. This analysis is instrumental in understanding the electronic structure and bonding characteristics of a compound.

A theoretical DOS spectrum for this compound would show the contributions of the lithium, carbon, oxygen, and hydrogen atoms to the valence and conduction bands. The PDOS would allow for a detailed analysis of the orbital contributions to the HOMO and LUMO, providing a deeper understanding of the electronic transitions and bonding nature within the crystal. For instance, the states near the Fermi level (the highest energy level occupied by electrons at absolute zero) are particularly important as they govern the electronic and optical properties of the material.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of the basis functions used in the quantum chemical calculation. While it has known limitations, such as a strong dependence on the basis set, it can provide a qualitative picture of the charge distribution and help in understanding the electrostatic interactions within a molecule. stackexchange.comuni-muenchen.de A more robust alternative is often considered to be NBO charge analysis. stackexchange.com

In a molecule like this compound, a Mulliken charge analysis would be expected to show a positive charge on the lithium ions and the hydrogen atoms. The oxygen atoms would exhibit a negative charge due to their high electronegativity, and the carbon atoms would have charges that are influenced by the atoms they are bonded to. This charge distribution is fundamental to the ionic and polar covalent interactions that define the crystal structure and properties of the compound. For instance, in a study of creatininium L-tartrate monohydrate, all hydrogen atoms were found to be positively charged, while the oxygen atoms carried a negative charge. researchgate.net

Modeling of Crystal Growth, Nucleation, and Aggregation Phenomena

The formation of crystals from a solution is a complex process that involves nucleation, growth, and in some cases, aggregation of crystals. Computational modeling provides a powerful means to investigate these phenomena at a molecular level and to understand the factors that control the final crystal size and morphology.

Crystal Growth: The growth of a crystal is governed by the rate at which molecules or ions from the surrounding solution are incorporated into the crystal lattice. This process is influenced by factors such as supersaturation, temperature, and the presence of impurities or additives. cdnsciencepub.com The growth rates of different crystal faces can vary, leading to the specific morphology of the crystal. Modeling of crystal growth can be approached using methods like attachment energy calculations, which predict the crystal shape based on the energy released when a new layer of molecules attaches to a crystal face.

Nucleation: Nucleation is the initial step of crystallization, where small, stable clusters of molecules (nuclei) form in a supersaturated solution. yok.gov.tr According to classical nucleation theory, there is an energy barrier to the formation of a stable nucleus, and the rate of nucleation is dependent on factors such as the degree of supersaturation and the interfacial tension between the crystal and the solution. researchgate.net Computational simulations can be used to study the kinetics of nucleation and to determine key parameters like the critical nucleus size and the nucleation rate. For tartrate compounds, studies have shown that factors like pH and the presence of other ions can significantly influence the nucleation process. enartis.com The formation of calcium tartrate, for example, is highly dependent on pH, which controls the dissociation of tartaric acid. enartis.com

Aggregation: Aggregation, or agglomeration, is the process where individual crystals come together to form larger clusters. This can significantly affect the particle size distribution and purity of the final crystalline product. yok.gov.tr The tendency for crystals to aggregate depends on the surface properties of the crystals and the intermolecular forces between them. Modeling can help to understand the mechanisms of aggregation and to devise strategies to control it. For instance, the use of additives that adsorb onto the crystal surfaces can prevent aggregation by creating repulsive forces between the crystals. mdpi.com

Advanced Material Properties and Applications in Materials Science of Lithium Tartrate Monohydrate

Dielectric Properties of Lithium Tartrate Monohydrate and Analogues

The study of dielectric materials is crucial for advancing various technological applications. This compound and its analogues represent a class of materials that exhibit interesting dielectric behaviors, making them subjects of scientific investigation.

Dielectric Constant and Dielectric Loss Analysis

The dielectric constant (ε') and dielectric loss (tan δ) are fundamental parameters that characterize a material's response to an applied electric field. For lithium L-tartrate monohydrate, these properties have been analyzed across a range of temperatures and frequencies. researchgate.net Studies show that both the dielectric constant and dielectric loss decrease as the frequency of the applied electric field increases, a typical behavior for dielectric materials. researchgate.netresearchgate.net This phenomenon can be attributed to different types of polarization (electronic, ionic, orientational, and space charge) that contribute to the dielectric constant. researchgate.net At lower frequencies, all polarization types have sufficient time to align with the field, resulting in a higher dielectric constant. As the frequency increases, certain polarization mechanisms, particularly space charge polarization, cannot keep up with the field alterations, leading to a drop in the dielectric constant. researchgate.netekb.eg

In the analogue lithium thallium tartrate monohydrate (LTT), dielectric measurements reveal a distinct peak in the dielectric permittivity at its ferroelectric transition temperature of approximately 12 K. tandfonline.comtandfonline.com Below this temperature, there is evidence of domain wall contributions to the permittivity. tandfonline.comtandfonline.com Another analogue, lithium hydrogen oxalate (B1200264) monohydrate, also exhibits a high dielectric constant at low frequencies, which is attributed to the combined effects of space charge, orientation, ionic, and electronic polarizations. researchgate.net

The temperature dependence of the dielectric constant provides insight into phase transitions. For instance, in cadmium tartrate, a sharp peak in the dielectric constant at 65 °C indicates a structural phase transition. aip.org Similarly, studies on lithium L-tartrate monohydrate have analyzed the dielectric constant and loss from 40°C to 100°C. researchgate.net

Table 1: Dielectric Properties of Lithium Tartrate and Analogues

| Compound | Temperature (K) | Frequency | Dielectric Constant (ε') | Dielectric Loss (tan δ) | Reference |

|---|---|---|---|---|---|

| Lithium Thallium Tartrate Monohydrate | 298 | - | - | - | nist.gov |